molecular formula C27H19NOS B2742628 2-(4'-Hydroxy-4-biphenyl)-4,5-diphenylthiazole CAS No. 1965304-87-3

2-(4'-Hydroxy-4-biphenyl)-4,5-diphenylthiazole

Cat. No.: B2742628
CAS No.: 1965304-87-3
M. Wt: 405.52
InChI Key: VZLBRNASPRXZAW-UHFFFAOYSA-N
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Description

2-(4’-Hydroxy-4-biphenyl)-4,5-diphenylthiazole is an organic compound with a complex structure that includes a thiazole ring substituted with biphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Hydroxy-4-biphenyl)-4,5-diphenylthiazole typically involves multi-step organic reactions. One common method includes the condensation of 4’-hydroxy-4-biphenylcarboxylic acid with thioamides under acidic conditions to form the thiazole ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4’-Hydroxy-4-biphenyl)-4,5-diphenylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield biphenyl ketones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .

Scientific Research Applications

2-(4’-Hydroxy-4-biphenyl)-4,5-diphenylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4’-Hydroxy-4-biphenyl)-4,5-diphenylthiazole involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiazole ring and biphenyl groups can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dihydroxybiphenyl: Similar in structure but lacks the thiazole ring.

    4’-Hydroxy-4-biphenylcarboxylic acid: Contains a carboxylic acid group instead of the thiazole ring.

    4-Hydroxy-4’-cyanobiphenyl: Features a cyano group instead of the thiazole ring

Uniqueness

2-(4’-Hydroxy-4-biphenyl)-4,5-diphenylthiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-[4-(4,5-diphenyl-1,3-thiazol-2-yl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NOS/c29-24-17-15-20(16-18-24)19-11-13-23(14-12-19)27-28-25(21-7-3-1-4-8-21)26(30-27)22-9-5-2-6-10-22/h1-18,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLBRNASPRXZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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